O-Pentylhydroxylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

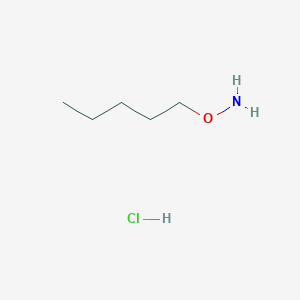

O-Pentylhydroxylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a pentyl group.

Vorbereitungsmethoden

The preparation of O-Pentylhydroxylamine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of hydroxylamine with pentyl halides under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to prevent side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

O-Pentylhydroxylamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

O-Pentylhydroxylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen compounds.

Wirkmechanismus

The mechanism of action of O-Pentylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

O-Pentylhydroxylamine hydrochloride can be compared with other similar compounds such as:

O-Phenylhydroxylamine hydrochloride: This compound has a phenyl group instead of a pentyl group and is used in similar applications but may have different reactivity and stability profiles.

O-Benzylhydroxylamine hydrochloride: This compound has a benzyl group and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific reactivity due to the pentyl group, which can influence the outcome of chemical reactions and the properties of the final products.

Biologische Aktivität

O-Pentylhydroxylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an alkyl hydroxylamine derivative characterized by the presence of a pentyl group. The general structure can be represented as follows:

This compound exhibits properties typical of hydroxylamines, including the ability to form oximes and participate in various chemical reactions.

1. Antimicrobial Activity

Research indicates that hydroxylamines, including this compound, may exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains. For instance, compounds structurally similar to O-pentylhydroxylamine demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| O-Pentylhydroxylamine | S. aureus | 75 |

| O-Pentylhydroxylamine | C. albicans | 60 |

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

The biological activity of hydroxylamines often involves their ability to interact with heme-containing enzymes such as IDO1. By mimicking alkylperoxy intermediates, these compounds can inhibit enzymatic activity, leading to reduced tumor growth and enhanced immune response against cancer cells.

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various hydroxylamines, this compound was tested alongside other derivatives. The results demonstrated that it inhibited the growth of pathogenic bacteria effectively, supporting its potential use in clinical applications for infections resistant to conventional antibiotics.

Case Study: Anticancer Applications

A recent investigation into the pharmacodynamics of hydroxylamines revealed that compounds like O-pentylhydroxylamine could induce apoptosis in cancer cells through oxidative stress mechanisms. This study utilized flow cytometry to assess cell viability post-treatment, showing significant reductions in cell survival rates at higher concentrations.

Eigenschaften

CAS-Nummer |

51951-34-9 |

|---|---|

Molekularformel |

C5H14ClNO |

Molekulargewicht |

139.62 g/mol |

IUPAC-Name |

O-pentylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-3-4-5-7-6;/h2-6H2,1H3;1H |

InChI-Schlüssel |

HUOMXZJYQCOGJG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCON.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.